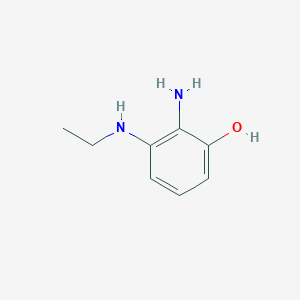
2-Amino-3-(ethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(ethylamino)phenol, also known as 2-Amino-3-Ethylaminophenol or 2-Amino-3-Ethylamino-Phenol (CAS number: 140-72-7), is an organic compound with the chemical formula C8H12N2O. It is commonly used as a dye intermediate, and it has also been studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(ethylamino)phenol has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a biosensor for the detection of heavy metals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(ethylamino)phenol is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-3-(ethylamino)phenol has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, it has been found to have a protective effect on liver and kidney function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-3-(ethylamino)phenol in lab experiments is its low cost and availability. It is also relatively easy to synthesize. However, one limitation is that it may have potential toxicity and side effects. Therefore, caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 2-Amino-3-(ethylamino)phenol. One potential direction is to further investigate its potential as a biosensor for the detection of heavy metals. Another direction is to explore its potential use as a therapeutic agent for various diseases, such as inflammation and oxidative stress-related disorders. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as its optimal dosage and administration.
Synthesemethoden
The synthesis of 2-Amino-3-(ethylamino)phenol can be achieved through several methods. One common method involves the reduction of 2-Nitro-3-(ethylamino)phenol with sodium sulfide. Another method involves the reaction of 3-Aminoacetophenone with ethylamine in the presence of Raney nickel catalyst. The yield of the reaction is typically around 60-70%.
Eigenschaften
CAS-Nummer |
177478-31-8 |
|---|---|
Produktname |
2-Amino-3-(ethylamino)phenol |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-amino-3-(ethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,10-11H,2,9H2,1H3 |
InChI-Schlüssel |
BQMICSCSADVJQA-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C(=CC=C1)O)N |
Kanonische SMILES |
CCNC1=C(C(=CC=C1)O)N |
Synonyme |
Phenol, 2-amino-3-(ethylamino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



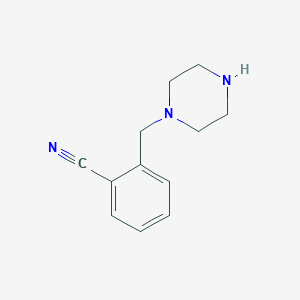


![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)

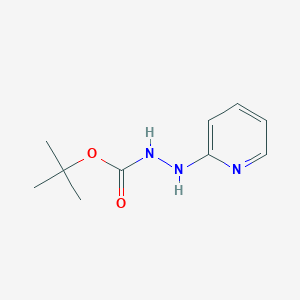

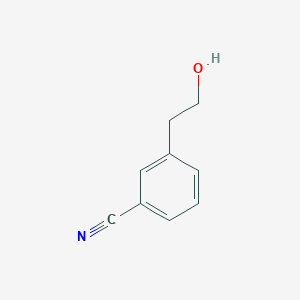


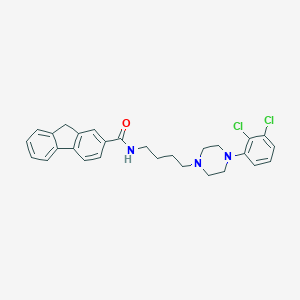


![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)